molecular formula C14H26N2O3 B13323812 tert-Butyl 4-(pyrrolidin-3-yloxy)piperidine-1-carboxylate

tert-Butyl 4-(pyrrolidin-3-yloxy)piperidine-1-carboxylate

Cat. No.: B13323812
M. Wt: 270.37 g/mol
InChI Key: VSKNLTYMGCZJNZ-UHFFFAOYSA-N
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Description

tert-Butyl 4-(pyrrolidin-3-yloxy)piperidine-1-carboxylate is a piperidine derivative featuring a pyrrolidin-3-yloxy substituent at the 4-position of the piperidine ring, protected by a tert-butoxycarbonyl (Boc) group. The Boc group enhances solubility and stability during synthetic processes, while the pyrrolidine moiety may influence pharmacokinetic properties such as bioavailability and receptor binding .

Properties

Molecular Formula

C14H26N2O3

Molecular Weight

270.37 g/mol

IUPAC Name

tert-butyl 4-pyrrolidin-3-yloxypiperidine-1-carboxylate

InChI

InChI=1S/C14H26N2O3/c1-14(2,3)19-13(17)16-8-5-11(6-9-16)18-12-4-7-15-10-12/h11-12,15H,4-10H2,1-3H3

InChI Key

VSKNLTYMGCZJNZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2CCNC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(pyrrolidin-3-yloxy)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and pyrrolidine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran, and the reaction is often catalyzed by bases such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(pyrrolidin-3-yloxy)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce secondary amines.

Scientific Research Applications

tert-Butyl 4-(pyrrolidin-3-yloxy)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(pyrrolidin-3-yloxy)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Variations and Key Differences

The following table highlights critical structural and functional differences between tert-Butyl 4-(pyrrolidin-3-yloxy)piperidine-1-carboxylate and its analogs:

Compound Name (CAS No.) Substituent at Piperidine 4-Position Molecular Formula Molecular Weight Key Applications/Properties
This compound (hypothetical) Pyrrolidin-3-yloxy C₁₄H₂₆N₂O₃ 270.37 g/mol Pharmaceutical intermediate; potential CNS targeting
tert-Butyl 4-((6-aminopyrimidin-4-yl)oxy)piperidine-1-carboxylate (691400-74-5) 6-Aminopyrimidin-4-yloxy C₁₄H₂₂N₄O₃ 294.35 g/mol Kinase inhibitor synthesis
tert-Butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate (412293-91-5) Pyrimidin-2-yloxy C₁₄H₂₁N₃O₃ 279.34 g/mol Antiviral/anticancer research
tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate (156185-63-6) 3-Hydroxypropyl C₁₃H₂₅NO₃ 243.35 g/mol Solubility enhancer; peptide synthesis
tert-Butyl 4-(4-Bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate (877399-50-3) 4-Bromo-1H-pyrazol-1-yl C₁₃H₂₀BrN₃O₂ 346.22 g/mol Marketed for agrochemical research

Key Observations :

  • Molecular Weight : The Boc-piperidine scaffold remains consistent (~270–350 g/mol), ensuring compatibility with drug-like properties .

Biological Activity

tert-Butyl 4-(pyrrolidin-3-yloxy)piperidine-1-carboxylate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on various research findings.

Chemical Structure and Synthesis

The compound features a piperidine ring substituted with a tert-butyl group and a pyrrolidin-3-yloxy moiety. The synthesis typically involves nucleophilic substitution reactions, where tert-butyl piperidine-1-carboxylate is reacted with pyrrolidin-3-yloxy derivatives under basic conditions, often using solvents like dimethylformamide or tetrahydrofuran at elevated temperatures .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes, modulating their activity through binding interactions. For instance, compounds with similar structures have shown inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases .
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing pathways related to cell proliferation and apoptosis. Piperidine derivatives have been noted for their potential in cancer therapies by targeting specific receptors involved in tumor growth .

Biological Activity and Therapeutic Applications

Research indicates that this compound may exhibit several biological activities:

  • Anticancer Properties : Preliminary studies suggest that derivatives of piperidine can induce apoptosis in cancer cells. For example, compounds similar to this one have demonstrated cytotoxic effects against various cancer cell lines, including those from hypopharyngeal tumors .
  • Cognitive Enhancement : Given its potential as an AChE inhibitor, this compound may contribute to cognitive enhancement and could be explored for treating Alzheimer's disease. The modulation of cholinergic activity is critical for improving memory and cognitive functions .
  • Antimicrobial Activity : Some piperidine derivatives have shown effectiveness against bacterial strains such as MRSA and E. coli, indicating potential applications in treating infections .

Case Studies and Research Findings

Several studies have investigated the biological activities of similar compounds:

  • Study on Cancer Therapy : A recent study highlighted a piperidine derivative that showed improved cytotoxicity compared to standard treatments like bleomycin in hypopharyngeal tumor models. This suggests that structural modifications can enhance therapeutic efficacy .
  • Alzheimer's Disease Research : Another study indicated that piperidine derivatives could effectively inhibit both AChE and BuChE, demonstrating dual-targeting capabilities which are beneficial for Alzheimer's treatment strategies .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

Compound NameBiological ActivityTargeted PathwayReferences
This compoundAnticancer, Cognitive EnhancementEnzyme Inhibition, Receptor Modulation
EF24 (Piperidinone derivative)AnticancerIKKb Inhibition
Donepezil (AChE inhibitor)Cognitive EnhancementCholinergic Pathway

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